N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1286712-94-4
VCID: VC4688632
InChI: InChI=1S/C19H18F2N6O3/c20-13-2-1-12(15(21)7-13)8-22-16(28)10-27-11-24-17-14(18(27)29)9-23-19(25-17)26-3-5-30-6-4-26/h1-2,7,9,11H,3-6,8,10H2,(H,22,28)
SMILES: C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NCC4=C(C=C(C=C4)F)F
Molecular Formula: C19H18F2N6O3
Molecular Weight: 416.389

N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide

CAS No.: 1286712-94-4

Cat. No.: VC4688632

Molecular Formula: C19H18F2N6O3

Molecular Weight: 416.389

* For research use only. Not for human or veterinary use.

N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide - 1286712-94-4

Specification

CAS No. 1286712-94-4
Molecular Formula C19H18F2N6O3
Molecular Weight 416.389
IUPAC Name N-[(2,4-difluorophenyl)methyl]-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide
Standard InChI InChI=1S/C19H18F2N6O3/c20-13-2-1-12(15(21)7-13)8-22-16(28)10-27-11-24-17-14(18(27)29)9-23-19(25-17)26-3-5-30-6-4-26/h1-2,7,9,11H,3-6,8,10H2,(H,22,28)
Standard InChI Key ZVHJQWJNUCWZKF-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NCC4=C(C=C(C=C4)F)F

Introduction

Chemical Identity and Structural Properties

The compound’s molecular formula is C₁₉H₁₈F₂N₆O₃, with a molecular weight of 416.389 g/mol. Key structural features include:

  • A 2,4-difluorobenzyl group contributing to lipophilicity and metabolic stability.

  • A pyrimido[4,5-d]pyrimidin-4-one core fused with a morpholino substituent at position 7.

  • An acetamide linker bridging the aromatic and heterocyclic moieties.

Table 1: Molecular Properties

PropertyValue
CAS Number1286712-94-4
Molecular FormulaC₁₉H₁₈F₂N₆O₃
Molecular Weight416.389 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Rotatable Bonds6

Synthesis and Optimization

The synthesis involves multi-step organic reactions, including:

  • Pyrimidine Core Formation: Cyclocondensation of guanidine derivatives with diketones under acidic conditions.

  • Morpholino Substitution: Nucleophilic substitution at position 7 using morpholine.

  • Acetamide Linker Installation: Coupling of the pyrimidine intermediate with 2,4-difluorobenzylamine via carbodiimide-mediated amidation.

Reaction yields are optimized using HPLC (purity >95%) and NMR (δ 7.8–8.2 ppm for pyrimidine protons). Critical parameters include temperature control (<50°C) and anhydrous solvents to prevent hydrolysis.

Spectral Characterization

Spectroscopic data confirm the compound’s structure:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.35 (s, 1H, pyrimidine-H), 7.55–7.45 (m, 2H, difluorobenzyl-H), 4.60 (s, 2H, CH₂CO), 3.70–3.60 (m, 4H, morpholino-H).

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-F bend).

  • MS (ESI+): m/z 417.2 [M+H]⁺.

Biological Activity and Mechanism

The compound exhibits kinase inhibitory activity, particularly against Focal Adhesion Kinase (FAK) and Proliferation-Related Kinases (CDKs) . Key findings include:

  • IC₅₀ of 120 nM against FAK in enzymatic assays, comparable to reference inhibitor PF-562271 .

  • Anti-Proliferative Effects: 60% inhibition of HeLa cell growth at 10 μM.

  • Selectivity: Minimal activity against non-target kinases (e.g., EGFR, VEGFR2) at 1 μM .

Table 2: Biological Assay Results

Assay TypeResult
FAK Inhibition (IC₅₀)120 nM
HeLa Cell Viability40% at 10 μM
Solubility (PBS)12 μg/mL

Molecular Docking and Target Engagement

Docking studies (PDB: 2J0J) reveal:

  • The morpholino group forms hydrogen bonds with Glu506 and Asp564 in FAK’s ATP-binding pocket .

  • The difluorobenzyl moiety engages in hydrophobic interactions with Phe470 and Val436 .

  • Binding energy: -9.8 kcal/mol, indicating strong target affinity.

Comparative Analysis with Structural Analogs

The compound’s activity surpasses analogs lacking the difluorobenzyl group (e.g., N-(4-trifluoromethylbenzyl) analog, IC₅₀ = 280 nM) . The morpholino substituent enhances solubility compared to piperidine-containing derivatives .

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